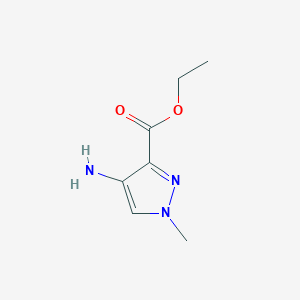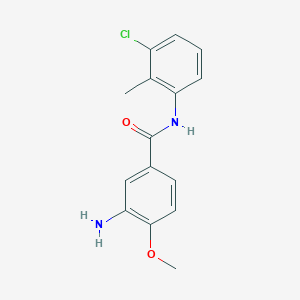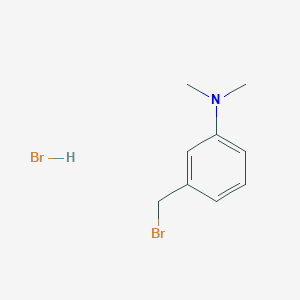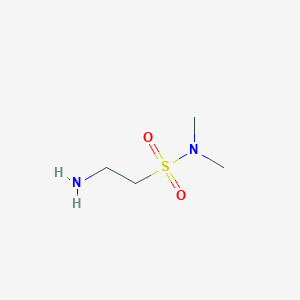
2-(Chlormethyl)pyrimidin-4-amin
Übersicht
Beschreibung
2-(Chloromethyl)pyrimidin-4-amine (CMPA) is an organic compound with a molecular weight of 143.5 g/mol. It is an important intermediate in the synthesis of a variety of organic compounds. CMPA is used in the manufacture of pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of various amino acids and peptides. CMPA has been studied extensively for its synthetic, biochemical, and physiological effects.
Wissenschaftliche Forschungsanwendungen
Antikrebsanwendungen
2-(Chlormethyl)pyrimidin-4-amin: wurde auf sein Potenzial als Antikrebsmittel untersucht. Pyrimidinderivate, einschließlich dieser Verbindung, haben Hemmwirkungen gegen wichtige Entzündungsmediatoren wie Prostaglandin E2, induzierbare Stickstoffmonoxid-Synthase, Tumornekrosefaktor-α, Nuclear Factor κB, Leukotriene und bestimmte Interleukine gezeigt . Diese Ergebnisse deuten darauf hin, dass This compound zu neuartigen Analoga mit verstärkter Antikrebseraktivität und minimaler Toxizität synthetisiert werden könnte.
Antioxidative Eigenschaften
Die Forschung zeigt, dass Pyrimidine, einschließlich This compound, antioxidative Eigenschaften aufweisen. Dieses Merkmal ist entscheidend, da Antioxidantien eine wichtige Rolle beim Schutz von Zellen vor oxidativem Stress spielen, der zu chronischen Krankheiten führen kann .
Antibakterielle und antivirale Aktivitäten
Pyrimidinverbindungen wurden für ihre antibakteriellen und antiviralen Aktivitäten erkannt. Das strukturelle Gerüst von This compound ermöglicht die Entwicklung neuer Derivate, die möglicherweise als wirksame Mittel gegen bakterielle und virale Infektionen dienen könnten .
Antifungale und Antituberkulose-Effekte
Die antifungalen und antituberkulösen Wirkungen von Pyrimidinen machen sie wertvoll bei der Entwicklung von Behandlungen für Pilzinfektionen und Tuberkulose. This compound könnte als Ausgangspunkt für die Synthese von Verbindungen verwendet werden, die diese Krankheiten gezielt bekämpfen .
Synthese neuer Pyrimidin-Analoga
This compound: dient als Schlüsselzwischenprodukt bei der Synthese neuer Pyrimidin-Analoga. Diese Analoga haben das Potenzial, verschiedene pharmakologische Aktivitäten zu zeigen, wodurch der Umfang therapeutischer Anwendungen erweitert wird .
Struktur-Aktivitäts-Beziehungsstudien (SAR)
SAR-Studien sind unerlässlich, um das pharmakologische Potenzial chemischer Verbindungen zu verstehen. This compound wird in SAR-Studien verwendet, um die Beziehung zwischen der chemischen Struktur von Pyrimidinen und ihrer biologischen Aktivität zu bestimmen. Diese Forschung kann die Entwicklung neuer Verbindungen mit gezielten therapeutischen Wirkungen lenken .
Wirkmechanismus
- Specifically, it inhibits the expression and activities of certain vital inflammatory mediators, including:
- Prostaglandin E2 (PGE2) : PGE2 is a key inflammatory mediator produced by cyclooxygenase (COX) enzymes. By suppressing COX-1 and COX-2 activity, this compound reduces PGE2 generation .
Target of Action
Biochemische Analyse
Biochemical Properties
2-(Chloromethyl)pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in inflammatory responses, such as cyclooxygenase (COX) enzymes . The interaction with COX enzymes leads to a reduction in the production of pro-inflammatory mediators like prostaglandins. Additionally, 2-(Chloromethyl)pyrimidin-4-amine can bind to nucleic acids, influencing DNA and RNA synthesis .
Cellular Effects
2-(Chloromethyl)pyrimidin-4-amine affects various cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and immune responses . The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, 2-(Chloromethyl)pyrimidin-4-amine impacts cellular metabolism by altering the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, 2-(Chloromethyl)pyrimidin-4-amine exerts its effects through several mechanisms. It can bind to specific sites on enzymes, leading to inhibition or activation of their activity . For example, its interaction with COX enzymes results in the inhibition of prostaglandin synthesis. Additionally, 2-(Chloromethyl)pyrimidin-4-amine can induce changes in gene expression by binding to DNA or interacting with transcription factors . These molecular interactions contribute to its overall biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Chloromethyl)pyrimidin-4-amine can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that 2-(Chloromethyl)pyrimidin-4-amine remains stable under specific storage conditions but may degrade over time when exposed to light or heat . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 2-(Chloromethyl)pyrimidin-4-amine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory activity . Higher doses can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .
Metabolic Pathways
2-(Chloromethyl)pyrimidin-4-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound can affect metabolic flux and alter the levels of specific metabolites. For instance, its interaction with COX enzymes influences the production of prostaglandins, which are key mediators of inflammation .
Transport and Distribution
Within cells and tissues, 2-(Chloromethyl)pyrimidin-4-amine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific cellular compartments can influence its biological activity. For example, its presence in the nucleus can affect gene expression by interacting with DNA .
Subcellular Localization
The subcellular localization of 2-(Chloromethyl)pyrimidin-4-amine plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the nucleus allows it to interact with DNA and transcription factors, influencing gene expression. Additionally, its presence in the cytoplasm can affect enzyme activity and metabolic processes .
Eigenschaften
IUPAC Name |
2-(chloromethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c6-3-5-8-2-1-4(7)9-5/h1-2H,3H2,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAQENUKTAOJST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1N)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30612135 | |
| Record name | 2-(Chloromethyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30612135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79651-35-7 | |
| Record name | 2-(Chloromethyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30612135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Boc-Octahydropyrrolo[3,4-c]pyridine](/img/structure/B1287322.png)













